molecular formula C23H19NO4 B8218817 (2S,4R)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate

(2S,4R)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate

Cat. No.: B8218817
M. Wt: 373.4 g/mol
InChI Key: VUHAXUDTXAGDSL-RTWAWAEBSA-N
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Description

(2S,4R)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate is a complex organic compound with the molecular formula C23H19NO4 and a molecular weight of 373.40 g/mol This compound is characterized by its oxazolidine ring structure, which is substituted with benzyl, phenyl, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of benzylamine with a suitable diketone, followed by cyclization to form the oxazolidine ring. The reaction conditions often require the use of a catalyst and specific temperature and pH conditions to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, (2S,4R)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific stereochemistry. It may also serve as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine

Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents .

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of (2S,4R)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may act by inhibiting or activating certain pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-Benzyl 5-oxo-2,4-diphenyloxazolidine-3-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

benzyl (2S,4R)-5-oxo-2,4-diphenyl-1,3-oxazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-22-20(18-12-6-2-7-13-18)24(21(28-22)19-14-8-3-9-15-19)23(26)27-16-17-10-4-1-5-11-17/h1-15,20-21H,16H2/t20-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHAXUDTXAGDSL-RTWAWAEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C(C(=O)OC2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N2[C@@H](C(=O)O[C@H]2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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